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molecular formula C15H14O4 B1206749 2,2-Bis(4-hydroxyphenyl)propanoic acid CAS No. 92549-67-2

2,2-Bis(4-hydroxyphenyl)propanoic acid

Cat. No. B1206749
M. Wt: 258.27 g/mol
InChI Key: YWXSOBSAHZIXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05795900

Procedure details

To a cooled mixture of phenol (9.4 g, 0.1 mol), pyruvic acid (4.4 g, 0.05 mol), and water was added concentrated H2SO4 (4.5 mL, 18.0 g) dropwise with stirring. After 15 minutes the ice bath was removed and the reaction was warmed to room temperature and stirred for 18 hours. The reaction mixture was diluted with ethyl ether/water (200 ml 1:1) and the layers were separated. The organic layer was extracted with saturated aqueous NaHCO3. The aqueous extract was then acidified, extracted with ethyl ether, dried over MgSO4, filtered, and concentrated in vacuo to give 2,2-bis(4-hydroxyphenyl)propionic acid (6.2 g) as a colorless sticky oil.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
4.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8]([OH:13])(=[O:12])[C:9]([CH3:11])=O.OS(O)(=O)=O>O>[OH:7][C:1]1[CH:6]=[CH:5][C:4]([C:9]([C:4]2[CH:5]=[CH:6][C:1]([OH:7])=[CH:2][CH:3]=2)([CH3:11])[C:8]([OH:13])=[O:12])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
4.4 g
Type
reactant
Smiles
C(C(=O)C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 15 minutes the ice bath was removed
Duration
15 min
STIRRING
Type
STIRRING
Details
stirred for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ethyl ether/water (200 ml 1:1)
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous extract
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C(=O)O)(C)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: CALCULATEDPERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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